2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid
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Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Biological Activity
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, and other biological activities associated with this compound, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H24N2O4S with a molecular weight of approximately 440.54 g/mol. The structure features a thiazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its biological properties.
Synthesis
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with piperidine and fluorenylmethoxycarbonyl precursors. The synthesis typically employs standard organic chemistry techniques such as refluxing in appropriate solvents (e.g., THF or dioxane) and utilizing base catalysts to enhance yield and reaction efficiency .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. The following table summarizes key findings from antimicrobial evaluations:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Gram-positive bacteria | > 256 μg/mL | Moderate activity observed |
Gram-negative bacteria | > 256 μg/mL | No significant activity |
Fungi | > 256 μg/mL | No significant activity |
The compound demonstrated moderate activity against certain Gram-positive strains but lacked efficacy against multidrug-resistant Gram-negative pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Studies
- Antimicrobial Evaluation : A study synthesized several thiazole derivatives, including the target compound, and assessed their antimicrobial activity against various strains. The results indicated that while some derivatives showed promise against Gram-positive bacteria, they were ineffective against resistant strains of fungi and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiazole ring or piperidine moiety influence biological activity. Variations in substituents have been linked to changes in MIC values, highlighting the importance of structural optimization in drug development .
Other Biological Activities
Beyond antimicrobial properties, preliminary investigations suggest that compounds within this structural class may exhibit anti-inflammatory and anticancer activities. The presence of the thiazole ring is often associated with diverse biological effects due to its ability to interact with various biological targets.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23(28)21-14-31-22(25-21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENQIDUUJPCJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.